N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide
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Overview
Description
N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide typically involves the reaction of piperidine with an appropriate alkyne derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-bromoethylbut-2-ynamide under basic conditions . The reaction is usually carried out in a solvent like toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like hydrogenation, cyclization, and amination to produce the desired piperidine derivative .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Evodiamine: Another piperidine derivative with anticancer activity.
Matrine: A piperidine alkaloid with antimicrobial properties.
Uniqueness
N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide is unique due to its specific structure, which combines a piperidine ring with an alkyne group. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)but-2-ynamide |
InChI |
InChI=1S/C11H18N2O/c1-2-6-11(14)12-7-10-13-8-4-3-5-9-13/h3-5,7-10H2,1H3,(H,12,14) |
InChI Key |
FQBDJBQRWNGEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCN1CCCCC1 |
Origin of Product |
United States |
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